2,3-Cyclopentan-Indolinen
2,3-Cyclopentanoindolines are a class of heterocyclic compounds characterized by the presence of both an indoline ring and a cyclopentane ring fused together. These molecules exhibit unique structural features that make them interesting for various applications in medicinal chemistry and materials science. The indoline moiety provides aromatic properties, while the cyclopentane ring contributes to the overall stability and conformational flexibility.
Structurally, 2,3-cyclopentanoindolines typically feature a five-membered saturated cyclic ether ring (cyclopentane) attached to a six-membered nitrogen-containing heterocycle (indoline). This hybrid structure allows for diverse functional group modifications at various positions, making these compounds versatile building blocks in synthetic chemistry. They have been explored as potential lead structures for the development of new drugs due to their ability to modulate enzyme activity and inhibit various biological pathways.
Additionally, 2,3-cyclopentanoindolines are studied for their use in organic electronics and optoelectronics applications, where their unique molecular structure can influence electrical and optical properties. The inherent aromaticity and flexibility of these molecules make them suitable candidates for the design of novel materials with tailored performance characteristics.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole | 428868-32-0 | C14H18N2 |
![]() |
1,2,3,3a,4,8b-Hexahydrocyclopentbindole | 80278-94-0 | C11H13N |
![]() |
N-Acetyl polyveoline | 1239178-41-6 | C25H35NO2 |
![]() |
Polyavolinamide | 81525-54-4 | C25H35NO2 |
![]() |
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | 109402-72-4 | C12H15N |
![]() |
Polyveoline; 8-Epimer, 3-ketone | 1621628-17-8 | C23H31NO |
![]() |
Polyveoline; 8-Epimer, 3-ketone, N-Ac | 1621628-18-9 | C25H33NO2 |
![]() |
(7bR,10aR)-2,3,4,7B,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole hydrochloride | 428868-35-3 | C14H19ClN2 |
![]() |
Polyveoline | 67701-60-4 | C23H33NO |
Verwandte Literatur
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Empfohlene Lieferanten
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte